({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine
Description
Properties
IUPAC Name |
[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c15-14-5-1-3-12(9-14)6-8-17-7-2-4-13(10-16)11-17/h1,3,5,9,13H,2,4,6-8,10-11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDWZVKZQJZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine typically involves the reaction of 3-fluorophenylethylamine with piperidine under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial methods also incorporate purification steps, such as crystallization and distillation, to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various physiological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine
- Structure : Pyrrolidine (5-membered ring) with 3-fluorophenyl and methylamine substituents.
- Key Differences :
- Smaller ring size (pyrrolidine vs. piperidine) reduces conformational flexibility.
- Molecular weight: 194.25 g/mol (vs. ~235–250 g/mol for the target compound).
- Functional Impact :
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
- Structure : Piperidine linked via a propyl chain to a bromo-fluorophenyl group.
- Propyl linker elongates the distance between the aromatic and amine groups.
- Functional Impact :
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Hydrochloride
- Structure : Dual fluorophenyl groups (3-F and 4-F) connected via propylamine.
- Key Differences :
- Two fluorophenyl groups increase steric bulk and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound).
- 4-Fluorophenyl substitution may alter π-π stacking interactions compared to the target’s 3-F substituent.
6WZU-1 (Reference Inhibitor)
- Structure : Piperidine linked to a naphthyridine group via methylamine.
- Key Differences :
- Complex heterocyclic system (naphthyridine) introduces multiple hydrogen-bonding sites.
- Molecular weight: ~450 g/mol (significantly larger than the target compound).
- Functional Impact :
Comparative Data Table
Research Findings and Implications
- Ring Size : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidine analogs due to reduced ring strain and enhanced hydrophobic interactions .
- Fluorine Positioning : 3-Fluorophenyl groups optimize π-π stacking in aromatic enzyme pockets (e.g., proteases), whereas 4-F substitution may reduce complementarity .
- Linker Length : Ethyl/propyl chains balance flexibility and rigidity; shorter linkers (ethyl) improve target affinity in crowded binding sites .
- Halogen Effects : Bromine in analogs enhances potency but may increase toxicity risks compared to fluorine-only derivatives .
Biological Activity
({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine, with the molecular formula C14H21FN2 and a molecular weight of 236.33 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a 3-fluorophenyl group and a methylamine moiety. This structure is crucial for its interaction with biological targets.
Synthesis Methods
The synthesis typically involves the reaction of 3-fluorophenylethylamine with piperidine under controlled conditions, which may include catalysts and specific solvents to optimize yield and purity. The process is detailed as follows:
- Reagents : 3-fluorophenylethylamine, piperidine.
- Conditions : Controlled temperature and pressure; purification steps like crystallization may be included to enhance product quality.
This compound interacts primarily with neurotransmitter receptors in the brain. Its mechanism involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can influence various physiological effects, such as mood regulation and cognitive function .
Biological Targets
- Dopamine Receptors : Potential agonistic activity affecting dopaminergic signaling.
- Serotonin Receptors : May influence serotonergic pathways, contributing to its psychoactive effects.
- Trace Amine-Associated Receptor 1 (TAAR1) : In vitro studies suggest it activates TAAR1, which could indirectly modulate dopamine and serotonin levels .
Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological properties:
- Anti-AChE Activity : Preliminary studies have shown it possesses anti-acetylcholinesterase (AChE) activity, indicating potential in treating neurodegenerative diseases like Alzheimer's .
- Behavioral Effects : In animal models, it has been associated with decreased hyperlocomotion, suggesting anxiolytic or sedative properties .
Case Studies and Research Findings
- In Vivo Efficacy : A study assessed the compound's effects on hyperlocomotion in dopamine transporter knockout mice. Results demonstrated significant reductions in locomotor activity, indicating potential therapeutic effects on disorders characterized by dopaminergic dysregulation .
- Tissue Distribution : Research involving tissue distribution studies showed nonspecific binding in brain regions, highlighting the need for further investigation into its pharmacokinetics and metabolic pathways .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| {1-[2-(3-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)amine | Chlorine substitution | Varies in receptor affinity |
| {1-[2-(3-Bromophenyl)ethyl]piperidin-3-YL}-methyl)amine | Bromine substitution | Potentially lower stability |
| {1-[2-(3-Methylphenyl)ethyl]piperidin-3-YL}-methyl)amine | Methyl substitution | Altered pharmacodynamics |
The presence of fluorine in the target compound enhances its stability and alters its interaction profile compared to its analogs .
Q & A
Basic Research Questions
Q. How can the synthesis of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine be optimized for high yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically required, involving alkylation of the piperidine core followed by functional group modifications. Catalysts such as palladium or copper (e.g., for cross-coupling reactions) and solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) are critical for controlling reaction efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Post-synthesis purification via recrystallization or column chromatography improves final compound purity (>95%) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like the 3-fluorophenyl group and piperidine backbone . Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ±1 ppm) and fragmentation patterns . High-resolution mass spectrometry (HRMS) and elemental analysis validate stoichiometry. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Q. How should researchers design assays to screen its pharmacological activity?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) due to structural similarity to psychoactive compounds . Functional assays (e.g., cAMP modulation) and cell viability tests (MTT assay) evaluate downstream effects . Computational methods like molecular docking predict binding affinities to targets such as GPCRs .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of the 3-fluorophenyl substituent?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., chloro, methoxy, or methyl groups) at the phenyl ring and compare bioactivity . Use in vitro assays (IC₅₀ values) to quantify potency differences. QSAR models can correlate electronic (Hammett constants) or steric parameters with activity .
Q. How can metabolic stability and degradation pathways be investigated?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and identify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare exact mass values (e.g., 219.1259 for potential metabolites) to databases . Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic interactions .
Q. What methods are suitable for resolving enantiomers of chiral derivatives?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., (S)-proline derivatives) ensures enantioselectivity during piperidine alkylation . Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. How does pH and solvent polarity influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : Test nucleophilic substitution reactions (e.g., halogen replacement) under varying pH (4–10) and solvents (polar aprotic vs. protic). Monitor reaction kinetics via ¹⁹F NMR to track fluorine displacement . Density functional theory (DFT) calculations predict transition-state energetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
